molecular formula C5H2N2O2 B163748 2,5-Dioxopyrrole-1-carbonitrile CAS No. 135205-68-4

2,5-Dioxopyrrole-1-carbonitrile

Cat. No. B163748
M. Wt: 122.08 g/mol
InChI Key: OMNMBDWTNMSXKK-UHFFFAOYSA-N
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Description

“2,5-Dioxopyrrole-1-carbonitrile” is a chemical compound with the molecular formula C5H4N2O2 . It’s a derivative of pyrrole, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Cadogan reaction, where o-nitrobiaryls are treated with phosphorous-III reagents, resulting in a reduction in the nitro group with concomitant ring closure to a pyrrole ring . This reaction is a successful route for the preparation of carbazoles and is especially applied in the syntheses of alkaloids .


Molecular Structure Analysis

The molecular structure of “2,5-Dioxopyrrole-1-carbonitrile” is based on the pyrrole ring, a five-membered aromatic ring with two double bonds and one nitrogen atom . The exact structure would require more specific data or an X-ray crystallography study .


Chemical Reactions Analysis

In the Cadogan reaction, only five-membered rings are closed, and a very small number of six-membered rings are accessible . Mechanistic studies give rise to a nitrene intermediate, but there are also hints of an anionic electrocyclization .


Physical And Chemical Properties Analysis

The molecular weight of “2,5-Dioxopyrrole-1-carbonitrile” is 124.1 g/mol. Further physical and chemical properties would require more specific experimental data.

Safety And Hazards

The safety data sheet for a similar compound, Pyrrole-2-carbonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is also a combustible liquid . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The Cadogan reaction and its derivatives have potential applications in the synthesis of biologically active molecules, including alkaloids and carbazoles . Future research could explore these applications further, as well as investigate the properties and potential uses of “2,5-Dioxopyrrole-1-carbonitrile” and related compounds.

properties

IUPAC Name

2,5-dioxopyrrole-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O2/c6-3-7-4(8)1-2-5(7)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNMBDWTNMSXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI)

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